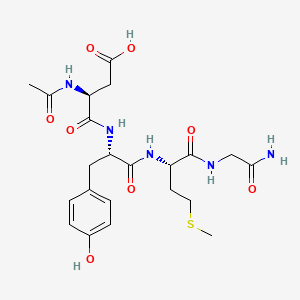

Ac-Asp-Tyr-Met-Gly-NH2

Description

Significance of Short Bioactive Peptides and Oligopeptides in Biological Systems

Short bioactive peptides, typically consisting of 2 to 20 amino acid residues, and oligopeptides are of profound importance in biological systems, acting as highly specific signaling molecules. atsbio.com They regulate a vast array of physiological processes, including hormonal control, neurotransmission, immune responses, and cellular growth and differentiation. nih.govnih.gov Unlike large proteins, these smaller peptides can exhibit rapid synthesis and degradation, allowing for fine-tuned and transient biological responses. unc.edu Their sources are diverse, ranging from being endogenously produced in the body to being derived from the enzymatic digestion of food proteins. unc.edu The biological activity of these peptides is intrinsically linked to their amino acid sequence and any post-translational modifications, which dictate their three-dimensional structure and interaction with specific receptors. unc.edu

Overview of Tetrapeptide Research: Ac-Asp-Tyr-Met-Gly-NH2 in the Context of Peptide Fragments and Analogs

Tetrapeptides, peptides composed of four amino acid residues, are a significant area of research due to their potential to mimic or block the action of larger, naturally occurring peptides. nih.gov They can be designed as either agonists, which activate a receptor, or antagonists, which block a receptor's activity. The study of peptide fragments, such as this compound, is crucial for understanding the structure-activity relationships of their parent molecules.

This compound is specifically the N-acetylated, non-sulfated 26-29 fragment of cholecystokinin (B1591339) (CCK). researchgate.net CCK is a peptide hormone found in the gastrointestinal tract and the central nervous system that plays a key role in digestion and satiety. atsbio.comnih.gov The biological activity of CCK is conferred by its C-terminal octapeptide sequence, Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. atsbio.com Crucially, for high-affinity binding to its primary receptor, CCK1, the tyrosine residue within this octapeptide must be sulfated. atsbio.comscispace.com

Research has shown that N-terminal fragments of CCK, including the tetrapeptide this compound in its non-sulfated form, are considered biologically inactive or exhibit significantly reduced potency compared to the full, sulfated octapeptide. researchgate.netsigmaaldrich.com Specifically, studies on CCK receptor binding have demonstrated that N-acetyl CCK-(26-29) amide is inactive. researchgate.net This lack of activity highlights the critical importance of both the peptide chain length and the post-translational sulfation of the tyrosine residue for the biological function of cholecystokinin. Therefore, the primary role of this compound in research is often as a non-active control or a building block in the synthesis of more complex CCK analogs to probe the structural requirements for receptor binding and activation.

Detailed Research Findings

The investigation into this compound is intrinsically linked to the broader research on cholecystokinin and its fragments. The key finding is the established structure-activity relationship, which dictates the biological relevance of this specific tetrapeptide.

| Feature | Description | Significance for this compound |

| Parent Molecule | Cholecystokinin (CCK) | This compound is the N-acetylated 26-29 fragment of CCK. researchgate.net |

| Active Site of CCK | The C-terminal octapeptide (CCK-8) confers the biological activity. atsbio.com | The tetrapeptide represents the N-terminal half of the active octapeptide. |

| Key Post-Translational Modification | Sulfation of the Tyrosine residue at position 27 is critical for high-affinity binding to the CCK1 receptor. atsbio.comscispace.com | This compound is the non-sulfated form, which significantly reduces its biological activity. researchgate.netsigmaaldrich.com |

| Biological Activity | The non-sulfated form of CCK-8 is considered biologically inactive at the CCK1 receptor. sigmaaldrich.com | As a fragment of the non-sulfated CCK-8, this compound is reported to be inactive. researchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

C22H31N5O8S |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C22H31N5O8S/c1-12(28)25-17(10-19(31)32)22(35)27-16(9-13-3-5-14(29)6-4-13)21(34)26-15(7-8-36-2)20(33)24-11-18(23)30/h3-6,15-17,29H,7-11H2,1-2H3,(H2,23,30)(H,24,33)(H,25,28)(H,26,34)(H,27,35)(H,31,32)/t15-,16-,17-/m0/s1 |

InChI Key |

LVFXPIKOKVBRPB-ULQDDVLXSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications

Solid-Phase Peptide Synthesis (SPPS) Strategies for Ac-Asp-Tyr-Met-Gly-NH2 and Related Peptides

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering significant advantages in terms of purification and automation. The synthesis of this compound on a solid support involves a stepwise elongation of the peptide chain from the C-terminus to the N-terminus.

Selection and Application of Protecting Group Chemistries (e.g., Fmoc, Boc)

The choice of protecting groups for the α-amino group of the incoming amino acids is critical and primarily revolves around two main strategies: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry.

The Fmoc/tBu strategy is the most widely used approach today due to its use of a base-labile Fmoc group for Nα-protection, which is removed by a mild base like piperidine (B6355638). Side-chain protecting groups are typically tert-butyl (tBu) based and are removed simultaneously with cleavage from the resin using a strong acid, commonly trifluoroacetic acid (TFA). This orthogonality ensures that side-chain protecting groups remain intact during the repetitive Nα-deprotection steps. For the synthesis of this compound, the following Fmoc-protected amino acids with their respective side-chain protection would be used: Fmoc-Asp(OtBu)-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Met-OH. Methionine's thioether side chain is often left unprotected in Fmoc-SPPS, though it is susceptible to oxidation. A significant challenge with aspartic acid is the potential for aspartimide formation, especially in sequences like Asp-Gly. This side reaction can be minimized by using sterically hindered protecting groups for the Asp side chain, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Tme), or by adding additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution during Fmoc deprotection. biotage.comnih.gov

The Boc/Bzl strategy employs an acid-labile Boc group for Nα-protection, which is removed by a moderately strong acid like TFA. Side-chain protection is typically benzyl (B1604629) (Bzl) based and requires a very strong acid, such as hydrofluoric acid (HF), for final cleavage and deprotection. While historically significant, the harsh conditions required for the final cleavage make this strategy less common for routine laboratory synthesis.

| Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection | Final Cleavage Condition | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Fmoc/tBu | Fmoc | Mild base (e.g., 20% piperidine in DMF) | tBu-based (e.g., OtBu, tBu) | Strong acid (e.g., TFA) | Mild deprotection conditions, orthogonality | Potential for aspartimide formation, Fmoc group is base-sensitive |

| Boc/Bzl | Boc | Moderate acid (e.g., TFA) | Bzl-based | Very strong acid (e.g., HF) | Less prone to aggregation in some cases | Harsh final cleavage conditions, requires specialized equipment |

Optimization of Coupling Reagents and Reaction Conditions

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by coupling reagents. The choice of reagent and reaction conditions is crucial for achieving high coupling efficiency and minimizing side reactions like racemization.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are effective but can lead to the formation of an insoluble urea (B33335) byproduct (in the case of DCC) and require the addition of additives like HOBt to suppress racemization. peptide.com

Phosphonium salts , like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium/aminium salts , such as HBTU, HATU, and HCTU, are highly efficient and less prone to racemization. peptide.com HATU is particularly effective for difficult couplings.

For the synthesis of this compound, a uronium/aminium salt coupling reagent like HATU or HBTU in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA) would be a robust choice. Given the presence of methionine, which is susceptible to oxidation, it is important to use high-purity solvents and reagents and to minimize reaction times. biotage.compeptide.com Some coupling conditions can also lead to guanidinylation of the N-terminus if the coupling reagent is not pre-activated with the amino acid before addition to the resin. peptide.com

| Coupling Reagent Class | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective | Risk of racemization without additives, byproduct formation |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization | Higher cost |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very high efficiency, fast reaction times, low racemization | Higher cost, potential for guanidinylation |

Resin Selection and Cleavage Protocols for C-Terminal Amidation

To obtain the C-terminal amide of this compound, a resin functionalized with a linker that releases the peptide as an amide upon cleavage is required. For Fmoc-SPPS, the Rink Amide resin is a common choice. This resin features a linker that is stable under the basic conditions of Fmoc deprotection but is cleaved by strong acid (TFA) to yield a C-terminal amide.

The final cleavage and deprotection step must be carefully planned to remove all side-chain protecting groups without degrading the peptide. The presence of Tyr and Met in the sequence requires the use of a "cleavage cocktail" containing scavengers to trap the reactive carbocations generated during the cleavage of the tBu protecting groups. A standard cleavage cocktail for a peptide with these residues would be "Reagent K," which consists of TFA, phenol (B47542), water, thioanisole (B89551), and 1,2-ethanedithiol (B43112) (EDT). peptide.compeptide.com Phenol and thioanisole protect the tyrosine side chain, while thioanisole and EDT help to prevent the oxidation of methionine. iris-biotech.dewpmucdn.comthermofisher.com More recently, triisopropylsilane (B1312306) (TIS) has been used as an effective scavenger. To specifically prevent methionine oxidation, cleavage cocktails like "Reagent H" containing dimethylsulfide (DMS) and ammonium (B1175870) iodide have been developed. nih.govacs.org

| Resin Type | Linker | Cleavage Condition | C-Terminal Functionality | Compatibility |

|---|---|---|---|---|

| Rink Amide | Acid-labile | TFA | Amide (-NH2) | Fmoc-SPPS |

| Wang | Acid-labile | TFA | Carboxylic acid (-COOH) | Fmoc-SPPS |

| Merrifield | Acid-labile | HF | Carboxylic acid (-COOH) | Boc-SPPS |

| MBHA | Acid-labile | HF | Amide (-NH2) | Boc-SPPS |

Solution-Phase Peptide Synthesis Approaches and Fragment Condensation

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a viable strategy, particularly for large-scale production. In LPPS, all reactions are carried out in a homogenous solution, and intermediates are purified after each step. For a tetrapeptide like this compound, a stepwise solution-phase synthesis would involve the sequential coupling of protected amino acids, followed by deprotection steps. acs.orgnih.govrsc.org

A more advanced approach is fragment condensation , where smaller, protected peptide fragments are synthesized (either in solution or on solid phase) and then coupled together in solution. nih.gov For example, the dipeptides Ac-Asp(OtBu)-Tyr(tBu)-OH and H-Met-Gly-NH2 could be synthesized separately and then coupled. This strategy can be more efficient for longer peptides but carries a higher risk of racemization at the C-terminal amino acid of the activating fragment.

Chemo-Enzymatic Synthesis and Biocatalytic Methods for Peptide Elongation and Modification

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.gov Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to form them under controlled conditions. This approach offers the significant advantage of being free of racemization. nih.gov

For the synthesis of this compound, a chemo-enzymatic approach could involve the enzymatic coupling of peptide fragments. For instance, a chemically synthesized fragment like Ac-Asp-Tyr-OEt could be coupled to Met-Gly-NH2 using a protease like papain or thermolysin in a predominantly organic solvent system to favor synthesis over hydrolysis.

Strategies for N-Terminal Acetylation (Ac-) and C-Terminal Amidation (-NH2)

The terminal modifications of the peptide are crucial for its structure and function.

N-Terminal Acetylation is typically performed as the final step on the resin-bound peptide after the last amino acid has been coupled and its Nα-Fmoc group has been removed. A solution of acetic anhydride (B1165640) with a mild base like DIPEA in a solvent such as DMF is added to the resin. wpmucdn.commdpi.com This reaction is generally rapid and efficient. A recently developed method uses malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ for acetylation. rsc.org

C-Terminal Amidation , as discussed, is most commonly achieved in SPPS by using a specific amide-generating resin. americanpeptidesociety.org Alternatively, if the peptide is synthesized with a C-terminal carboxylic acid, amidation can be performed in solution using a coupling reagent (like HATU) and an ammonia (B1221849) source, such as ammonium chloride with a base. americanpeptidesociety.org Enzymatic methods for C-terminal amidation are also being developed, often using enzymes like peptide amidase, which can convert a C-terminal glycine-extended precursor into an amidated peptide, mimicking the natural biosynthetic pathway. digitellinc.comnih.govacs.orgresearchgate.netnih.gov

Design and Synthesis of this compound Analogs and Peptidomimetics

The rational design of analogs of this compound, the acetylated and amidated form of the C-terminal tetrapeptide of cholecystokinin (B1591339) (CCK-4), is a key strategy for improving its therapeutic potential. Modifications aim to increase metabolic stability, enhance receptor selectivity and affinity, and control conformational flexibility.

Incorporation of D-Amino Acids and Unnatural Amino Acids

A primary limitation of natural peptides as therapeutic agents is their rapid degradation by proteases in vivo. The incorporation of D-amino acids or unnatural amino acids (UNAAs) is a well-established strategy to overcome this challenge. cpcscientific.com Since proteases typically recognize L-amino acid configurations, substituting one or more residues with their D-enantiomers can render the peptide bonds resistant to cleavage. cpcscientific.com

This approach has been explored in various peptide scaffolds. For instance, studies on opioid peptides, which share structural motifs with CCK-4, have shown that systematic substitution with D-amino acids can significantly alter receptor selectivity and biological activity. nih.gov Beyond proteolytic resistance, D-amino acid substitutions can also induce specific secondary structures or stabilize existing ones, thereby improving receptor binding affinity by reducing the entropic penalty of binding. nih.gov

Unnatural amino acids offer an even broader toolkit for modifying peptide properties. nih.govmerckmillipore.com These non-proteinogenic building blocks can introduce novel side chains with unique steric, electronic, or reactive properties. nih.gov Examples of UNAAs that can be incorporated include:

β- and γ-amino acids: These have a different number of carbon atoms in their backbone, which can alter the peptide's conformational preferences and stability.

N-alkylated derivatives: Methylation of the backbone amide nitrogen can prevent hydrogen bonding, restrict conformation, and increase membrane permeability.

Halogenated or nitro derivatives: Modifications to aromatic side chains, such as those on Tyrosine, can alter binding interactions. cpcscientific.com

The incorporation of UNAAs is often achieved through advanced synthetic methods like nonsense codon suppression, which utilizes engineered orthogonal tRNA/aminoacyl-tRNA synthetase pairs to insert the desired non-canonical residue during protein synthesis. frontiersin.org

| Modification Type | Example UAA | Potential Impact on this compound | Primary Rationale |

|---|---|---|---|

| Backbone Extension | β-Homotyrosine | Alters peptide backbone geometry and folding propensity. | Introduce conformational constraints; improve stability. |

| Side-Chain Modification | p-Fluorophenylalanine | Modifies electronic properties of the aromatic ring for altered binding. | Enhance receptor affinity/selectivity. |

| Backbone N-Alkylation | N-Methylglycine (Sarcosine) | Increases resistance to proteolysis and may improve cell permeability. | Improve pharmacokinetic properties. |

| Stereochemical Isomer | D-Methionine | Increases peptide stability by resisting enzymatic degradation. | Enhance biological half-life. |

Cyclization Strategies for Conformational Constraint (e.g., lactam bridges, disulfide bonds, stapling)

Linear peptides like this compound exist in solution as an ensemble of different conformations. This flexibility can be entropically unfavorable for receptor binding. Cyclization strategies are employed to lock the peptide into a more rigid, bioactive conformation, which can lead to enhanced affinity, selectivity, and stability.

Lactam Bridges: A common method for side-chain-to-side-chain cyclization involves forming an amide bond (a lactam bridge) between the side chains of two amino acids. For this compound, a potential strategy would be to introduce a basic amino acid like lysine (B10760008) (Lys) or ornithine (Orn) into the sequence and form a bridge between its side-chain amine and the side-chain carboxyl group of Aspartic acid (Asp). Studies on other peptides have shown that lactam bridging can induce and stabilize helical structures in aqueous solutions. nih.gov The synthesis is typically performed on-resin, where the side-chain protecting groups of the two amino acids are selectively removed, followed by amide bond formation using a coupling agent. nih.gov

Stapled Peptides: Peptide stapling refers to the introduction of a synthetic, all-hydrocarbon brace to lock a peptide into an α-helical conformation. nih.gov This is achieved by incorporating two non-natural amino acids with olefin-bearing side chains (e.g., at positions i and i+4 or i+7) and then forming the covalent link via ring-closing metathesis. nih.govnih.gov This modification not only enforces a specific secondary structure but has also been shown to increase resistance to proteolysis and enhance cell permeability. nih.gov While the short length of this compound makes it an unlikely candidate for α-helix stabilization, similar stapling chemistries can be adapted to constrain other turn-like structures.

| Strategy | Description | Typical Bond Formed | Key Advantage for Peptide Analogs |

|---|---|---|---|

| Lactam Bridge | Side-chain to side-chain linkage between an acidic and a basic residue. | Amide Bond | Induces specific turn structures and enhances stability. |

| Disulfide Bond | Oxidative coupling of two cysteine thiol groups. | Disulfide (S-S) | Common in natural peptides; relatively easy to form. |

| Hydrocarbon Stapling | Ring-closing metathesis between two olefin-bearing unnatural amino acids. | Carbon-Carbon Double Bond | Stabilizes α-helical structures; improves proteolytic stability and cell entry. nih.gov |

Side-Chain Modifications and Derivatizations (e.g., Tyr phosphorylation/sulfation, Met oxidation)

Modifying the side chains of the constituent amino acids can have a profound impact on the peptide's biological activity and stability.

Tyrosine Sulfation and Phosphorylation: The post-translational sulfation of the tyrosine residue is crucial for the high-affinity binding of cholecystokinin peptides to their receptors, particularly the CCK-A receptor. researchgate.net This modification, which adds a negatively charged sulfate (B86663) group to the tyrosine's phenolic hydroxyl group, is believed to enhance electrostatic interactions with the receptor binding pocket. nih.gov Studies on glycoprotein (B1211001) hormone receptors have similarly shown that tyrosine sulfation can increase binding affinity by an order of magnitude. embopress.org Tyrosine phosphorylation, another common modification, can also alter binding properties. Research using the related peptide CCK8 demonstrated that both sulfation and phosphorylation enhance the peptide's ability to bind metal ions like Fe³⁺ and Ca²⁺. monash.edu

Methionine Oxidation: The methionine residue in the this compound sequence is susceptible to oxidation. The thioether side chain of methionine can be oxidized by reactive oxygen species to form methionine sulfoxide (B87167) (MetO) and, under stronger conditions, methionine sulfone. researchgate.netresearchgate.net This modification introduces a polar group and can lead to significant reductions in the conformational stability of the peptide. researchgate.netnih.gov While in some proteins methionine oxidation has little impact on biological function, in others it can disrupt local conformation and decrease binding to target proteins. nih.gov Therefore, the oxidative stability of the methionine residue is a critical factor for the handling, formulation, and in vivo efficacy of this compound and its analogs.

Advanced Structural and Conformational Analysis

Spectroscopic Characterization Techniques for Peptide Structure Elucidation

Spectroscopic methods are indispensable for probing the intricate three-dimensional structure of peptides. These techniques provide insights into the peptide's conformation in solution, its secondary structural elements, and the vibrational characteristics of its constituent bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about bond connectivity, dihedral angles, and the spatial proximity of atoms.

For Ac-Asp-Tyr-Met-Gly-NH2, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. 2D experiments such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign the proton resonances to specific amino acid residues in the peptide sequence. The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about through-space interactions between protons that are close to each other (typically < 5 Å), which is crucial for defining the peptide's conformation.

Expected Findings: For a short, flexible peptide like this compound, the NMR data would likely indicate a lack of a single, stable, well-defined structure in solution. Instead, it is expected to exist as an ensemble of rapidly interconverting conformers. The NOE data might reveal a propensity for certain turn-like structures, but a stable secondary structure like an alpha-helix or a beta-sheet is not anticipated for a peptide of this length.

| Proton Type | Expected Chemical Shift Range (ppm) | Information Provided |

| Amide (NH) | 7.5 - 8.5 | Backbone conformation, hydrogen bonding |

| Alpha (αH) | 3.5 - 4.5 | Backbone conformation, secondary structure |

| Side Chain (βH, γH, etc.) | 0.5 - 7.5 | Amino acid identification, side-chain orientation |

| Aromatic (Tyr) | 6.5 - 7.5 | Ring current effects, tertiary structure |

This table presents hypothetical, typical chemical shift ranges for the protons in this compound based on standard values for amino acid residues in peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Expected Findings: The CD spectrum of this compound in an aqueous buffer is expected to be dominated by a strong negative band around 195-200 nm, which is characteristic of a random coil or disordered conformation. This would be consistent with the expected flexibility of a short tetrapeptide. Minor contributions from turn-like structures might be observed as weak features in the 210-230 nm region, but the characteristic minima of α-helices (at ~208 and ~222 nm) or β-sheets (at ~218 nm) are not anticipated to be present.

| Wavelength (nm) | Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |

| ~198 | Strong Negative | Random Coil Conformation |

| 210 - 230 | Weak to Near Zero | Lack of defined α-helical or β-sheet structure |

This table contains hypothetical data representing a typical CD spectrum for a disordered tetrapeptide like this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the chemical bonds and functional groups within a molecule. In peptide analysis, the amide I band (primarily C=O stretching, 1600-1700 cm⁻¹) and the amide II and III bands are particularly informative about the peptide backbone conformation and hydrogen bonding. nih.govnih.gov

Expected Findings: For this compound, the IR spectrum would likely show a prominent amide I band centered around 1645-1655 cm⁻¹, which is indicative of a disordered or random coil conformation in solution. researchgate.net The absence of strong components at lower frequencies (around 1620-1640 cm⁻¹) would further argue against the presence of significant β-sheet structure. Raman spectroscopy would provide complementary information and could be used to study the environments of the tyrosine and methionine side chains.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Structure |

| Amide I (C=O stretch) | 1645 - 1655 | Disordered / Random Coil |

| Amide II (N-H bend, C-N stretch) | 1510 - 1550 | General peptide backbone |

| Amide A (N-H stretch) | 3225 - 3280 | Hydrogen bonding status |

This table presents hypothetical data illustrating the expected positions of key IR bands for a disordered peptide like this compound.

Mass Spectrometry for Peptide Characterization and Purity Assessment

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of peptides. It provides a highly accurate measurement of the molecular weight and can be used to confirm the amino acid sequence and assess the purity of a sample.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like peptides. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the precise determination of the molecular weight of the intact peptide.

Expected Findings: The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the singly protonated molecule [M+H]⁺. The theoretical monoisotopic mass of this compound (C₂₃H₃₃N₅O₈S) is approximately 555.21 Da. Therefore, a major peak would be expected at an m/z (mass-to-charge ratio) of approximately 556.22. Depending on the experimental conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed at higher m/z values.

| Ion Species | Theoretical m/z | Interpretation |

| [M+H]⁺ | ~556.22 | Protonated molecular ion |

| [M+Na]⁺ | ~578.20 | Sodium adduct |

| [M+K]⁺ | ~594.17 | Potassium adduct |

This table provides hypothetical ESI-MS data for this compound based on its elemental composition.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. It is the gold standard for assessing the purity of synthetic peptides and for identifying and quantifying impurities. A reversed-phase HPLC method would typically be used, where the peptide is eluted from a hydrophobic stationary phase with an increasing gradient of an organic solvent like acetonitrile (B52724) in water.

Expected Findings: An HPLC-MS analysis of a pure sample of this compound would show a single, sharp peak in the chromatogram. The mass spectrometer, acting as the detector, would confirm that the mass associated with this peak corresponds to the target peptide. Any additional peaks in the chromatogram would indicate the presence of impurities, which could be identified by their respective mass spectra. Common impurities in synthetic peptides include deletion sequences (peptides missing one or more amino acids) or peptides with incompletely removed protecting groups.

| Parameter | Expected Result | Purpose |

| Retention Time | Single major peak | Separation of the target peptide from impurities |

| Peak Area | >95% (for a high-purity sample) | Quantitative assessment of purity |

| Mass Spectrum of Main Peak | m/z ~556.22 [M+H]⁺ | Confirmation of the identity of the target peptide |

This table illustrates hypothetical results from an HPLC-MS analysis of a high-purity sample of this compound.

Biophysical Methods for Ligand-Target Complex Structural Analysis

Determining the precise three-dimensional arrangement of this compound when bound to its biological target, such as a receptor or enzyme, is paramount for understanding the molecular basis of its activity. High-resolution structural techniques like X-ray crystallography and Cryo-EM are indispensable tools for visualizing these interactions at an atomic level.

X-ray Crystallography of Peptide-Bound Receptors or Proteins

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

For a tetrapeptide such as this compound, obtaining a crystal structure of the peptide alone can be challenging due to its small size and inherent flexibility. However, co-crystallization with a larger biological macromolecule, such as a receptor or an enzyme, can facilitate the process. The resulting crystal structure would provide invaluable insights into the binding mode of the peptide, revealing the specific amino acid residues of the target that are involved in the interaction. Furthermore, it would elucidate the conformation adopted by the peptide upon binding, highlighting key intramolecular and intermolecular hydrogen bonds, salt bridges, and hydrophobic interactions.

Hypothetical Crystallographic Data for a Peptide-Protein Complex:

| Parameter | Value |

| Resolution (Å) | 1.8 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=75.6, c=120.4 |

| R-work / R-free | 0.18 / 0.21 |

| Ligand Occupancy | 0.95 |

This table represents hypothetical data that could be obtained from a successful X-ray crystallography experiment of this compound bound to a target protein. The resolution indicates the level of detail in the structure, while the R-factors are measures of the quality of the crystallographic model.

Challenges in the X-ray crystallographic study of peptide-protein complexes include obtaining well-diffracting crystals and resolving the electron density for a small, potentially flexible ligand.

Cryo-Electron Microscopy (Cryo-EM) of Peptide-Receptor Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible macromolecular complexes that are difficult to crystallize. americanpeptidesociety.org This method involves flash-freezing a solution of the sample in vitreous ice and then imaging it with an electron microscope at cryogenic temperatures. americanpeptidesociety.org Single-particle reconstruction is then used to combine thousands of two-dimensional images of individual particles into a high-resolution three-dimensional map.

Conformational Dynamics and Flexibility Analysis in Solution

While solid-state techniques like X-ray crystallography provide a static snapshot of a molecule's structure, peptides in solution exist as an ensemble of interconverting conformations. Understanding these conformational dynamics is essential for a complete picture of the peptide's behavior and its interaction with binding partners.

The conformational landscape of this compound in an aqueous environment is likely to be complex, influenced by the intrinsic flexibility of the peptide backbone and the interactions of the amino acid side chains with the solvent. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) simulations are powerful tools for characterizing this dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique that can provide detailed information about the structure, dynamics, and interactions of molecules in solution. For a tetrapeptide, various NMR experiments can be employed:

1D and 2D NMR: Experiments like COSY, TOCSY, and NOESY can be used to assign the proton resonances and to obtain information about through-bond and through-space connectivities. NOE (Nuclear Overhauser Effect) data, in particular, provides distance restraints between protons that are close in space, which can be used to define the peptide's folded structure.

Relaxation Studies: Measurements of spin-lattice (T1) and spin-spin (T2) relaxation times can provide insights into the motional properties of different parts of the peptide, revealing regions of flexibility and rigidity.

Molecular Dynamics (MD) Simulations: MD simulations are computational methods that simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a peptide over time. These simulations can be used to:

Explore the accessible conformations of this compound in solution.

Identify the most stable or populated conformational states.

Analyze the intramolecular hydrogen bonding patterns and their temporal fluctuations.

Simulate the binding process of the peptide to its target, providing insights into the thermodynamics and kinetics of the interaction.

Molecular Recognition and Binding Interactions

Quantitative Analysis of Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between Ac-Asp-Tyr-Met-Gly-NH2 and its analogs with cholecystokinin (B1591339) receptors is characterized by high affinity, particularly for the CCK2 receptor subtype. Quantitative analysis through competitive binding assays has elucidated the binding affinities, typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd).

Analogs based on this core sequence, such as minigastrin, consistently demonstrate high receptor affinity, with IC50 values in the low nanomolar range. For instance, various DOTA-conjugated minigastrin analogs exhibit IC50 values ranging from 0.2 to 3.4 nM for the CCK2 receptor. Saturation binding experiments have confirmed these high affinities, yielding Kd values in the 10⁻⁹ to 10⁻⁸ M range.

The tetrapeptide fragment itself, often referred to as CCK-4, binds to the CCK2 receptor with a high affinity, though it is approximately 10-fold lower than that of larger fragments like CCK-8. nih.gov In contrast, its affinity for the CCK1 receptor is significantly weaker, showing a 1,000 to 10,000-fold reduction compared to CCK-8. nih.gov This highlights the selectivity of the core peptide sequence for the CCK2 receptor subtype.

| Ligand | Receptor | Parameter | Value | Cell Line/Tissue |

|---|---|---|---|---|

| CCK-4 | CCK2R | Kᵢ | ~3-10 nM | - |

| CCK-4 | CCK1R | Kᵢ | >1000 nM | - |

| DOTA-Minigastrin Analogs (various) | CCK2R | IC₅₀ | 0.2 - 3.4 nM | Human Tumors |

| ¹¹¹In-DOTA-Minigastrin Analogs | CCK2R | Kₑ | 1 - 10 nM | AR42J / A431-CCK2R |

| Gastrin | Gastrin Receptor (CCK2R) | Kₑ | ~0.4 nM | Rat Oxyntic Gland Mucosa |

Enzyme-Substrate/Inhibitor Recognition and Stoichiometry

The this compound sequence and its parent molecules, gastrin and CCK, are recognized as substrates by various peptidases, which plays a critical role in their metabolic stability and duration of action. The peptide is susceptible to enzymatic degradation by enzymes such as neprilysin and intracellular cysteine proteases like cathepsin-L. nih.gov This enzymatic recognition is a key factor limiting the in vivo applicability of early minigastrin analogs, prompting the development of stabilized versions. mdpi.com

The peptide can also be synthesized enzymatically, demonstrating its role as a substrate in reverse. Studies have shown the successful synthesis of the related tetrapeptide H-Trp-Met-Asp-Phe-NH2 using a sequence of enzymes including α-Chymotrypsin, Papain, and Thermolysin, confirming that the peptide bonds within this sequence are recognized and can be formed by these proteases. nih.gov While the peptide is a clear substrate for several enzymes, there is limited evidence to suggest it acts as an enzyme inhibitor. Its primary role in this context is that of a substrate, with its degradation stoichiometry depending on the concentration and activity of the specific peptidases present in the physiological environment.

Characterization of Protein-Peptide Interaction Surfaces and Binding Hotspots

Molecular modeling and mutagenesis studies have provided significant insights into the interaction between the tetrapeptide sequence and the CCK2 receptor. The binding model suggests that the C-terminal portion of minigastrin analogs, which includes the critical Asp-Tyr-Met-Gly sequence, inserts into a binding pocket formed by the transmembrane helices of the CCK2 receptor. nih.govnih.gov This region constitutes the primary binding hotspot, responsible for the high-affinity interaction.

In contrast, the N-terminal part of larger analogs is positioned at the entrance of the binding cavity, where it is largely exposed to the solvent. nih.govnih.gov This structural arrangement explains why modifications at the N-terminus, such as the addition of chelators, often have minimal impact on binding affinity.

Site-directed mutagenesis studies of the CCK2 receptor have further refined the understanding of the interaction surface. Specific amino acid residues within the extracellular domains of the receptor have been identified as crucial for ligand binding. For example, residues in the first and second extracellular loops (ECL1 and ECL2) of the CCK2R are essential for high-affinity binding of CCK peptides. nih.gov Alanine (B10760859) scanning mutagenesis identified residues such as F120 in ECL1 as critical; mutating this residue to alanine resulted in a 440-fold reduction in affinity for CCK-8. nih.gov These findings indicate that the peptide interacts with multiple contact points across the extracellular surface of the receptor, with the C-terminal tetrapeptide engaging key residues deep within the binding pocket.

Influence of Specific Amino Acid Residues (Asp, Tyr, Met, Gly) on Binding Specificity and Affinity

The specific amino acid sequence of this compound is fundamental to its binding affinity and specificity for the CCK2 receptor. Structure-activity relationship (SAR) studies have consistently shown that the C-terminal amide and the core amino acid sequence are essential for receptor recognition.

The C-terminal sequence Trp-Met-Asp-Phe-NH2, which shares three residues with the subject peptide, is widely recognized as the minimal fragment required for high-affinity CCK2 receptor binding. mdpi.com Research on minigastrin analogs has confirmed that the removal of C-terminal amino acids leads to a complete loss of receptor binding affinity. mdpi.com

Aspartic Acid (Asp): The acidic side chain of aspartate is a critical component for receptor interaction.

Tyrosine (Tyr): The aromatic ring of tyrosine is involved in key interactions within the receptor pocket. In the context of the larger CCK-8 peptide, sulfation of a tyrosine residue dramatically increases affinity for the CCK1 receptor, but the CCK2 receptor binds both sulfated and non-sulfated forms with high affinity, indicating a different recognition pattern for this residue. nih.gov

Methionine (Met): The methionine residue contributes to the hydrophobic interactions within the binding site. Its replacement with analogs like norleucine (Nle) has been a common strategy to increase metabolic stability against oxidation while maintaining or even improving binding affinity, demonstrating the importance of a hydrophobic residue at this position. nih.gov

Glycine (B1666218) (Gly): The glycine residue provides conformational flexibility to the peptide backbone, allowing it to adopt the optimal conformation for fitting into the receptor's binding pocket.

Collectively, these residues create a pharmacophore that is precisely recognized by the CCK2 receptor, with modifications to any part of this core sequence typically resulting in a significant loss of binding affinity.

Investigation of Chelator Conjugation Impact on Binding Properties

The conjugation of chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the N-terminus of minigastrin analogs containing the this compound sequence is a common strategy for developing radiopharmaceuticals. Numerous studies have investigated the impact of this conjugation on the peptide's binding properties.

The consistent finding is that the addition of a chelator at the N-terminus has a negligible effect on the binding affinity for the CCK2 receptor. nih.govnih.gov This is explained by the binding model where the N-terminus is situated at the outlet of the receptor's binding pocket, exposed to the solvent and not participating in the critical binding interactions that occur with the C-terminal residues. nih.govnih.gov

Furthermore, the type of metal ion complexed by the chelator (e.g., ⁶⁸Ga³⁺ vs. ¹⁷⁷Lu³⁺) also does not significantly alter the binding affinity. nih.govnih.gov For example, in vitro studies demonstrated no significant difference in CCK2R binding affinity between DOTA-minigastrin conjugates complexed with [⁶⁸Ga]Ga³⁺ or [¹⁷⁷Lu]Lu³⁺. nih.govnih.gov This relative insensitivity to changes in the chelating moiety and the complexed metal underscores the primary role of the C-terminal peptide sequence in driving receptor recognition and binding affinity. The IC50 values for DOTA-conjugated minigastrin analogs remain in the low nanomolar range, comparable to their unconjugated counterparts. semanticscholar.org

| Peptide Analog | Metal | IC₅₀ (nM) | Comment |

|---|---|---|---|

| DOTA-MGS5 | - | ~0.4 ± 0.2 | Reference minigastrin analog. |

| DOTA-CP04 | ⁶⁸Ga | Not significantly different from Lu-complex | Metal identity has minimal impact. nih.gov |

| DOTA-CP04 | ¹⁷⁷Lu | Not significantly different from Ga-complex | Metal identity has minimal impact. nih.govnih.gov |

| DOTA-Peptides (various) | ¹¹¹In | 0.2 - 3.4 | Chelation does not disrupt high-affinity binding. |

Structure Activity Relationship Sar Elucidation

Systematic Amino Acid Substitution and Scanning Mutagenesis Studies of the Tetrapeptide Core

Systematic amino acid substitution is a cornerstone of SAR studies, providing insights into the role of each residue within a peptide's sequence. In the context of Ac-Asp-Tyr-Met-Gly-NH2, each position (1 through 4) would be systematically replaced with other amino acids to probe the effects on biological activity. Alanine (B10760859) scanning, where each residue is replaced by alanine, is a common first step to identify critical residues, as it removes the side chain's functional group beyond the β-carbon.

Further substitutions with amino acids from different classes (e.g., acidic, basic, hydrophobic, polar) can elucidate the specific physicochemical properties required at each position for optimal activity. For instance, substituting Tyrosine (Tyr) at position 2 with Phenylalanine (Phe) would test the importance of the hydroxyl group, while substitution with Lysine (B10760008) would probe the effect of introducing a positive charge.

Deep mutational scanning can provide a comprehensive view of the functional consequences of all possible single amino acid substitutions. While often applied to larger proteins, the principles can guide the focused analysis of a tetrapeptide. For example, studies on related cholecystokinin (B1591339) (CCK) peptide analogs, which also feature a key C-terminal tetrapeptide sequence, have demonstrated that substitutions within the core can dramatically alter receptor selectivity and potency. nih.gov

Table 1: Hypothetical Alanine Scan of this compound

| Position | Original Residue | Substitution | Predicted Effect on Activity | Rationale |

| 1 | Asp | Ala | Significant Decrease | The negative charge of Aspartic acid is likely crucial for receptor interaction or maintaining conformation. |

| 2 | Tyr | Ala | Significant Decrease | The aromatic ring and hydroxyl group of Tyrosine are often involved in key binding interactions (e.g., pi-stacking, hydrogen bonding). |

| 3 | Met | Ala | Moderate Decrease | The hydrophobic side chain of Methionine may contribute to a hydrophobic binding pocket interaction. |

| 4 | Gly | Ala | Minimal Change / Possible Increase | Glycine (B1666218) provides maximal conformational flexibility. Substitution with Alanine may restrict this flexibility, which could be either beneficial or detrimental depending on the receptor's required conformation. |

Identification of Key Pharmacophoric Elements within this compound

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For this compound, the key pharmacophoric elements are derived from the side chains of the constituent amino acids and the peptide backbone.

Aspartic Acid (Asp) at Position 1: The carboxylic acid side chain provides a key negative charge, likely acting as a hydrogen bond acceptor or forming an ionic bond with a positively charged residue in the receptor binding site.

Tyrosine (Tyr) at Position 2: The phenol (B47542) side chain is a critical element. The aromatic ring can engage in hydrophobic or pi-stacking interactions, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. In related peptides like CCK, a sulfated tyrosine is crucial for high-affinity binding to the CCK1 receptor, highlighting the importance of this position. nih.gov

Methionine (Met) at Position 3: The flexible, hydrophobic thioether side chain likely interacts with a nonpolar pocket in the receptor. Its size and length are important for proper positioning within this pocket.

The spatial relationship between the anionic center (Asp), the aromatic/hydrophilic center (Tyr), and the hydrophobic center (Met) constitutes the core pharmacophore of this tetrapeptide.

Impact of N-Terminal Acetylation and C-Terminal Amidation on Bioactivity

Terminal modifications are critical for modulating the properties of synthetic peptides.

C-Terminal Amidation (-NH2): The amidation of the C-terminal glycine removes the negative charge of the carboxyl group. sigmaaldrich.com This modification is common in naturally occurring peptide hormones and neurotransmitters. Functionally, it can prevent degradation by carboxypeptidases. lifetein.com Furthermore, the C-terminal amide can be a crucial pharmacophoric element itself, forming a key hydrogen bond with the receptor, an interaction that would be impossible with a charged carboxylate terminus. Studies on CCK analogs have shown that modification of the C-terminal amide group can significantly decrease potency, underscoring its importance in receptor binding and activation. alfa-chemistry.com

Conformational Constraints and Cyclization Effects on SAR

Linear peptides like this compound can adopt a multitude of conformations in solution, only one of which may be the "active" conformation for receptor binding. Introducing conformational constraints can lock the peptide into a more bioactive shape, thereby increasing potency and receptor selectivity.

Cyclization is a common method for achieving this. For this tetrapeptide, several cyclization strategies could be employed:

Side Chain-to-Side Chain: Replacing two amino acids with residues capable of forming a covalent bridge (e.g., Cysteine for a disulfide bridge, or Aspartic acid and Lysine for an amide bridge).

Head-to-Tail: Forming a peptide bond between the N-terminal Asp and the C-terminal Gly.

Side Chain-to-Main Chain: Linking a side chain (e.g., the carboxyl group of Asp) to the opposing terminal amide.

By reducing the conformational freedom, cyclization lowers the entropic penalty of binding to the receptor. This often results in higher affinity. Furthermore, a rigid, cyclic peptide may fit better into one receptor subtype over another, leading to enhanced selectivity. The use of cyclic analogs is a well-established strategy in related peptide families, such as minigastrin, to improve stability and receptor targeting. nih.gov

Stereochemical Influences (L- vs. D-amino acids) on Receptor Selectivity and Potency

The stereochemistry of each amino acid is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological activity. Naturally occurring peptides are composed of L-amino acids. The strategic substitution of one or more of these with their D-enantiomers can have profound effects on SAR.

The primary benefit of incorporating D-amino acids is the enhancement of peptide stability. nih.gov Peptides containing D-amino acids are highly resistant to degradation by proteases, which are stereospecific for L-amino acid substrates. mdpi.comnih.gov This can dramatically increase the in vivo half-life of the peptide.

However, such a substitution can also alter the peptide's conformation, which may impact receptor binding. Sometimes, a D-amino acid at a specific position can orient other key side chains into a more favorable conformation for receptor interaction, leading to increased potency. Conversely, it can also disrupt a critical backbone hydrogen-bonding network or side-chain orientation, leading to a loss of activity. mdpi.com The effect is highly position-dependent and must be determined empirically for each residue in the this compound sequence.

Table 2: Potential Effects of L- to D-Amino Acid Substitution in this compound

| Position | Substitution | Predicted Effect on Stability | Predicted Effect on Potency | Rationale for Potency Change |

| 1 | L-Asp → D-Asp | Increased | Likely Decreased | May disrupt the orientation of the essential carboxylate side chain relative to the rest of the peptide. |

| 2 | L-Tyr → D-Tyr | Increased | Variable | Could alter the projection of the phenol group, potentially enhancing or weakening interactions with the receptor. |

| 3 | L-Met → D-Met | Increased | Variable | May change how the hydrophobic side chain fits into its binding pocket. |

| 4 | L-Gly → (No D-isomer) | N/A | N/A | Glycine is achiral and has no stereoisomer. |

Biochemical and Cellular Mechanism of Action Studies Excluding Human Clinical Data

Modulation of Cellular Signaling Pathways by Peptide-Receptor Interactions

The structure of Ac-Asp-Tyr-Met-Gly-NH2, particularly the N-terminal Ac-Asp-Tyr motif, suggests a potential for interaction with cellular signaling pathways mediated by protein tyrosine kinases (PTKs). PTK-mediated signaling is a critical mechanism for intercellular communication, regulating processes such as cell growth, differentiation, and metabolism.

Src Homology 2 (SH2) domains are modules within various signaling proteins that recognize and bind to specific phosphorylated tyrosine (pTyr) residues. nih.gov The binding specificity is determined by the amino acid sequence surrounding the pTyr. nih.gov Peptides containing a Tyr residue, like this compound, can, upon phosphorylation, act as ligands for SH2 domains, thereby modulating PTK signaling cascades.

Research on structurally similar peptides supports this hypothesis. For instance, the peptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, which mimics a phosphorylated tyrosine residue, has been identified as an SH2 domain ligand. medchemexpress.com Similarly, Ac-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 serves as a precursor for synthesizing tyrosine kinase inhibitors. medchemexpress.com These findings suggest that the Ac-Asp-Tyr sequence could function as a recognition motif for components of the PTK signaling pathway. The activation of receptor tyrosine kinases (RTKs) by ligands triggers autophosphorylation of tyrosine residues, creating docking sites for SH2-containing proteins like Grb2, which can then activate downstream pathways such as the Ras-MAPK cascade. nih.govreactome.org

While direct evidence linking this compound to the modulation of cyclic AMP (cAMP) or inositol phosphate signaling is not available, the latter is known to be involved in cellular responses to amino acids. nih.gov However, any potential role for this specific peptide in these pathways remains speculative without further targeted investigation.

Enzymatic Activity Regulation and Modulation by Peptide Ligands

The interaction of peptides with enzymes is a fundamental aspect of cellular regulation. The structure of this compound allows for a theoretical discussion of its potential interactions with several enzyme systems.

N-terminal Acetyltransferases (NATs)

N-terminal acetylation is a common, generally irreversible protein modification catalyzed by N-terminal acetyltransferases (NATs). nih.gov This process, which involves the transfer of an acetyl group from acetyl-CoA to the N-terminal amino group of a polypeptide, affects an estimated 80% of all human proteins. nih.gov The peptide is already acetylated, indicating it has either been synthesized in this form or has undergone modification by a NAT. The substrate specificity of NATs is determined by the N-terminal amino acid sequence. Studies in Saccharomyces cerevisiae have identified that the NatB enzyme complex acetylates proteins with Met-Asp or Met-Glu N-termini after the initiator methionine is cleaved. embopress.org This suggests a protein with an N-terminus of Asp, like the parent molecule of this peptide, could be a substrate for a specific class of NATs. However, there is no evidence to suggest that the acetylated peptide itself acts as a modulator of NAT activity.

| Enzyme Family | Function | Relevance to this compound |

| N-terminal Acetyltransferases (NATs) | Catalyze the transfer of an acetyl group to the N-terminal amino group of proteins. nih.gov | The peptide is N-terminally acetylated, a modification carried out by NATs. The specific NAT involved would recognize the Asp residue at the N-terminus (following initiator Met cleavage). embopress.org |

| Glycine (B1666218) Cleavage System (GCS) | A mitochondrial multi-enzyme complex that catalyzes the degradation of glycine. wikipedia.orgnih.gov | The peptide contains a C-terminal glycine. If cleaved, this glycine could become a substrate for the GCS. No evidence suggests the peptide modulates GCS activity. |

| N-myristoyltransferases (NMTs) | Catalyze the attachment of myristate (a C14 fatty acid) to the N-terminal glycine of proteins. nih.govnih.gov | The peptide is not a substrate for NMTs as it has an N-terminal acetylated aspartate, not a glycine. nih.gov |

Glycine Cleavage System (GCS)

The Glycine Cleavage System is a multi-enzyme complex located in the inner mitochondrial membrane responsible for the breakdown of glycine. wikipedia.orgnih.gov It is composed of four proteins: P-protein, H-protein, T-protein, and L-protein. nih.gov The system is central to amino acid metabolism in vertebrates. nih.gov As this compound contains a glycine residue, it is conceivable that if the peptide is degraded and glycine is released, it could serve as a substrate for the GCS. There is currently no scientific evidence to indicate that the intact peptide modulates the enzymatic activity of the GCS.

N-myristoyltransferases (NMTs)

N-myristoyltransferases are enzymes that catalyze the covalent attachment of myristate to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins. nih.govnih.gov This modification is crucial for protein targeting to membranes and for signal transduction. The substrate specificity of NMTs is highly directed towards N-terminal glycine. nih.gov Therefore, this compound, which possesses an acetylated aspartate at its N-terminus, would not be a substrate for NMTs. Furthermore, no data suggests that this peptide could act as an inhibitor or modulator of NMT activity.

Cellular Internalization and Trafficking Mechanisms of Peptide-Target Complexes (in vitro models)

The mechanisms by which peptides enter cells and are trafficked to specific subcellular locations are critical to their biological function. These processes often involve endocytosis, direct membrane translocation, or transport via specific carrier proteins. However, there is no specific information available in the scientific literature regarding the cellular internalization and intracellular trafficking of this compound in in vitro models. Studies on its cellular uptake and subsequent localization would be necessary to understand its biological activity and potential therapeutic applications.

Investigation of Peptide Stability and Degradation Pathways in Biological Matrices (in vitro, animal blood plasma)

The stability of a peptide in biological fluids is a key determinant of its bioavailability and duration of action. Peptides are susceptible to degradation by proteases and peptidases present in blood plasma and tissues. The specific degradation pathway is dictated by the peptide's amino acid sequence.

The Asp residue in the N-terminal position is a potential site for chemical degradation. A study on the model hexapeptide Val-Tyr-Pro-Asp-Gly-Ala demonstrated that the aspartyl residue is a primary site of degradation in aqueous solutions, proceeding through the formation of a cyclic imide intermediate. nih.gov This can lead to isomerization (forming iso-aspartate) or cleavage of the peptide backbone.

Additionally, the methionine (Met) and tyrosine (Tyr) residues are susceptible to oxidation. acs.org Oxidative damage can alter the peptide's structure and function. Studies focusing on the radiolabeling of peptides have developed methods to protect these labile amino acids from oxidation, highlighting their chemical sensitivity. acs.org The C-terminal amide group (NH2) typically confers increased resistance to carboxypeptidases, which could enhance the peptide's half-life compared to its free-acid counterpart.

Specific kinetic data on the degradation of this compound in animal blood plasma or other in vitro matrices are not currently available.

Role in Specific Biological Systems (e.g., in vitro cell lines, non-human animal models)

While direct studies on this compound in specific biological systems are absent from the literature, research on peptides with similar sequences or motifs can provide context for its potential biological roles. For example, dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2), a peptide containing Tyr, Met, and Asp, is a potent and highly specific agonist for the delta-opioid receptor, demonstrating activity in assays using mouse vas deferens, guinea pig ileum, and rat brain membranes. nih.gov Although the sequence and stereochemistry differ significantly, this illustrates that peptides containing these residues can exhibit potent activity in neuromuscular and central nervous system tissues.

The potential interaction with PTK signaling pathways, as discussed in section 6.1, suggests that this compound could play a role in cell systems where these pathways are prominent, such as in studies of cell proliferation, differentiation, or oncogenesis. However, without direct experimental evidence from in vitro cell line studies or non-human animal models, the precise biological role of this compound remains to be elucidated.

Computational and Theoretical Modeling

Molecular Dynamics Simulations for Peptide Conformation and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For the peptide Ac-Asp-Tyr-Met-Gly-NH2, MD simulations can provide a detailed picture of its conformational flexibility and dynamic behavior in different environments, such as in aqueous solution or near a cell membrane.

MD simulations of tetrapeptides reveal that their three-dimensional structure is not static but rather exists as an ensemble of different conformations. researchgate.net The specific sequence of amino acids in this compound—containing an acidic residue (Asp), an aromatic residue (Tyr), a hydrophobic residue with a flexible side chain (Met), and the simplest amino acid (Gly)—suggests a complex conformational landscape. The glycine (B1666218) residue, in particular, can impart significant flexibility to the peptide backbone. researchgate.net

Simulations can track the movement of the peptide over time, revealing transient structures and the timescales of conformational changes. nih.gov For instance, simulations could show how the side chains of Aspartic acid and Tyrosine interact with each other or with the solvent, and how the methionine side chain explores different spatial arrangements. These dynamics are crucial for understanding how the peptide might interact with a biological target. In studies of other peptides, MD simulations have successfully reproduced experimentally observed trends in secondary structure formation, highlighting the importance of explicit water models for accurately capturing peptide-peptide interactions. nih.gov

Table 1: Example of Conformational States of a Tetrapeptide from Molecular Dynamics Simulations This table presents hypothetical data to illustrate the types of results obtained from MD simulations.

| Conformational State | Population (%) | Key Intramolecular Hydrogen Bonds | Average Radius of Gyration (Å) |

|---|---|---|---|

| Extended | 45 | Asp(CO) - Gly(NH) | 5.2 |

| Beta-turn (Type I) | 30 | Asp(CO) - Gly(NH) | 4.1 |

| Beta-turn (Type II) | 15 | Tyr(CO) - Met(NH) | 4.3 |

| Globular | 10 | Multiple transient H-bonds | 3.8 |

Ligand-Target Docking Studies and Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com For this compound, docking studies would be employed to predict how it binds to a specific protein target. This is a critical step in understanding its potential biological function and in drug discovery. nih.gov

The process involves placing the peptide in the binding site of a receptor and evaluating the fit using a scoring function. The scoring function estimates the binding affinity by considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. The presence of the negatively charged Aspartic acid and the aromatic Tyrosine in this compound suggests that electrostatic and pi-stacking interactions could play a significant role in its binding to a receptor.

Predicting the binding site on a target protein is another crucial aspect. zhanggroup.org Various computational methods can be used to identify potential binding pockets on a protein's surface. mdpi.com Once a putative binding site is identified, docking simulations can provide detailed insights into the specific interactions between the peptide and the amino acid residues of the target protein. For example, docking could reveal that the carboxylate group of Aspartic acid forms a salt bridge with a positively charged residue in the receptor, while the Tyrosine side chain engages in a hydrophobic interaction.

Table 2: Hypothetical Docking Results for this compound with a Target Protein This table illustrates the kind of data generated from molecular docking studies.

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues on Target | Predicted Hydrogen Bonds |

|---|---|---|---|

| 1 | -8.5 | Arg124, Phe201, Gln78 | Asp(OD1) - Arg124(NH2) |

| 2 | -7.9 | Lys56, Trp150, Asn99 | Tyr(OH) - Asn99(OD1) |

| 3 | -7.2 | His34, Leu180, Ser101 | Gly(O) - Ser101(OG) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. uestc.edu.cn For this compound, QSAR modeling could be used to predict its activity based on its physicochemical properties and to guide the design of more potent analogs. acs.org

To build a QSAR model, a dataset of peptides with known activities is required. nih.gov The structures of these peptides are described by a set of numerical values known as molecular descriptors. These descriptors can encode information about the peptide's size, shape, hydrophobicity, and electronic properties. For tetrapeptides, it has been shown that the properties of the amino acids at each position are critical for their activity. mdpi.com For instance, the hydrophobicity and bulk of the N-terminal amino acid and the electronic properties of the C-terminal amino acids can be important determinants of bitterness in tetrapeptides. mdpi.com

Once the descriptors are calculated, statistical methods are used to build a mathematical equation that links the descriptors to the biological activity. This equation can then be used to predict the activity of new, untested peptides like this compound. QSAR studies have been successfully applied to various types of bioactive peptides, including antioxidant and antimicrobial peptides. nih.gov

Table 3: Example of Molecular Descriptors Used in QSAR Modeling for Tetrapeptides This table provides examples of descriptors that could be used in a QSAR study of this compound.

| Descriptor | Value for this compound | Description |

|---|---|---|

| Molecular Weight | 525.58 g/mol | Total mass of the molecule. |

| LogP | -1.2 | A measure of hydrophobicity. |

| Number of H-bond Donors | 5 | Potential for hydrogen bonding. |

| Number of H-bond Acceptors | 8 | Potential for hydrogen bonding. |

| Topological Polar Surface Area | 201.4 Ų | A measure of the molecule's polarity. |

De Novo Peptide Design and Virtual Screening Approaches for Novel Analogs

De novo peptide design involves the creation of novel peptide sequences with desired properties, often with the aid of computational tools. nih.gov For this compound, de novo design could be used to generate analogs with improved activity, stability, or target specificity. acs.org This can be achieved by systematically modifying the original sequence and evaluating the properties of the resulting peptides using computational methods. nih.gov

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. nih.gov In the context of this compound, a virtual library of analogs could be created by substituting one or more of its amino acids with other natural or non-natural amino acids. semanticscholar.org This library can then be screened against a target protein using molecular docking to identify promising candidates for synthesis and experimental testing. nih.gov This approach can significantly accelerate the discovery of new bioactive peptides by reducing the number of compounds that need to be synthesized and tested in the laboratory. researchgate.net

Table 4: Example of a Virtual Screening Campaign for Analogs of this compound This table illustrates a hypothetical outcome of a virtual screening study.

| Analog Sequence | Predicted Binding Affinity (kcal/mol) | Key Modification | Rationale for Improvement |

|---|---|---|---|

| Ac-Glu -Tyr-Met-Gly-NH2 | -8.9 | Asp -> Glu | Increased side chain length for better interaction. |

| Ac-Asp-Phe -Met-Gly-NH2 | -9.2 | Tyr -> Phe | Enhanced hydrophobic interactions. |

| Ac-Asp-Tyr-Nle -Gly-NH2 | -8.7 | Met -> Nle | Increased stability against oxidation. |

| Ac-Asp-Tyr-Met-Ala -NH2 | -8.1 | Gly -> Ala | Reduced flexibility for a more stable conformation. |

Protein-Peptide Interaction Energy Calculations and Force Field Development

Calculating the interaction energy between a peptide and a protein is fundamental to understanding the stability of their complex. nih.gov For this compound, these calculations can provide a quantitative measure of its binding affinity for a target protein. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from MD simulation trajectories. mdpi.com

These methods decompose the binding free energy into various components, such as van der Waals energy, electrostatic energy, and solvation energy. This allows for a detailed analysis of the driving forces behind the protein-peptide interaction. For example, calculations might reveal that the binding of this compound is primarily driven by electrostatic interactions contributed by the Aspartic acid residue.

The accuracy of these calculations is highly dependent on the force field used in the simulations. digitellinc.com A force field is a set of parameters that describes the potential energy of a system of atoms. youtube.com Developing accurate force fields for peptides, especially those containing non-standard amino acids or modifications like N-terminal acetylation and C-terminal amidation, is an active area of research. nih.govresearchgate.net Machine learning techniques are increasingly being used to automate the parameterization of force fields to improve their accuracy. digitellinc.com

Table 5: Hypothetical Binding Free Energy Decomposition for the this compound-Protein Complex This table presents an example of the output from MM/GBSA calculations.

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -25.8 |

| Electrostatic Energy | -42.1 |

| Polar Solvation Energy | +48.5 |

| Nonpolar Solvation Energy | -4.3 |

| Total Binding Free Energy | -23.7 |

Applications As Chemical Probes and Research Tools

Development of Radiolabeled Peptide Probes for Receptor Mapping and Imaging in Preclinical Models

While direct evidence for the radiolabeling of Ac-Asp-Tyr-Met-Gly-NH2 is not extensively documented in the reviewed literature, the presence of a tyrosine residue in its sequence provides a chemically accessible site for radioiodination, a common method for labeling peptides. Techniques used for similar tyrosine-containing peptides, such as using sodium hypochlorite (B82951) as an oxidizing agent, could theoretically be applied to generate radiolabeled versions of this peptide. Such radiolabeled probes would be instrumental in in vitro autoradiography to map the distribution of its binding sites in tissue sections with high resolution.

Furthermore, radiolabeled analogues could be employed in animal biodistribution studies to investigate the in vivo localization and pharmacokinetics of the peptide. Although specific biodistribution data for this compound is scarce, studies on more complex, structurally related cholecystokinin (B1591339) (CCK) and gastrin analogues provide insights into the potential behavior of such probes. For instance, various DOTA-conjugated CCK-8 and minigastrin analogues have been labeled with Indium-111 (¹¹¹In) to study their uptake in receptor-expressing tissues. These studies, while not directly applicable to the simpler this compound, underscore the established methodology for using radiolabeled peptides in preclinical imaging and receptor mapping.

Table 1: Potential Radiolabeling Approaches for Tyrosine-Containing Peptides

| Radiolabeling Method | Radioisotope | Key Reagents | Applicability to this compound |

| Iodination | ¹²⁵I, ¹³¹I | Sodium iodide, Oxidizing agent (e.g., Chloramine-T, Iodogen, Sodium hypochlorite) | Directly applicable due to the presence of a tyrosine residue. |

| Chelation | ¹¹¹In, ⁹⁹ᵐTc, ⁶⁸Ga | Bifunctional chelator (e.g., DOTA, DTPA) conjugated to the peptide | Would require chemical modification of the peptide to attach the chelator. |

This table presents potential methodologies based on common practices for peptide radiolabeling and does not represent documented radiolabeling of this compound.

Integration in High-Throughput In Vitro Assays for Screening and Mechanistic Elucidation

There is a lack of specific information in the reviewed scientific literature regarding the integration of this compound into high-throughput in vitro screening (HTS) assays. As a known ligand for certain receptors, it could theoretically be used in competitive binding assays to screen for new molecules that target the same binding site. In such an assay, a labeled version of the peptide would compete with compounds from a chemical library for binding to the receptor, allowing for the identification of potential new ligands.

Furthermore, in cell-based functional assays, this compound could be used as a tool compound to stimulate specific signaling pathways. These assays could then be used to screen for antagonists or modulators of the peptide's biological activity. Despite these potential applications, there are no documented instances of this specific peptide being a standard tool in HTS campaigns.

Utility in Animal Models for Investigating Physiological Roles and Disease Pathophysiology (non-therapeutic applications)

While the direct use of this compound in animal models to investigate a wide range of physiological roles is not extensively detailed, its close structural relationship to the C-terminal tetrapeptide of cholecystokinin (CCK-4) provides a strong basis for its utility in neuroscience research. CCK-4 is a well-established anxiogenic agent used in animal models to study the neurobiology of anxiety and panic disorders. nih.gov

Studies have shown that peripherally administered CCK-4 analogues can induce anxiety-like behaviors in rodents, which can be assessed using various behavioral paradigms. nih.gov These models are crucial for understanding the underlying mechanisms of anxiety and for the preclinical evaluation of new anxiolytic drugs. Given its structural similarity, this compound is a valuable research tool for probing the physiological and pathophysiological roles of the CCK receptor system, particularly in the context of anxiety and stress-related behaviors. The non-therapeutic application of this peptide in such models helps to elucidate the complex neural circuits and molecular pathways involved in these conditions.

Table 2: Animal Models of Anxiety Where CCK-4 Analogues are Utilized

| Animal Model | Behavioral Endpoint Measured | Relevance to Anxiety Research |

| Elevated Plus Maze | Time spent in open vs. closed arms, number of entries into open arms. nih.gov | Measures anxiety-like behavior based on the conflict between the innate fear of open spaces and the drive to explore. |

| Novelty-Suppressed Feeding | Latency to begin eating in a novel environment. nih.gov | Assesses anxiety and fear by measuring the suppression of a natural behavior (feeding) in a stressful context. |

| Two-Compartment Black-and-White Box | Time spent and locomotor activity in the white (aversive) compartment. nih.gov | Evaluates anxiety-like behavior based on the conflict between exploration and aversion to a brightly lit environment. |

| Ultrasonic Vocalization Test | Number of distress calls emitted by pups when separated from their mother. nih.gov | Measures separation anxiety and distress in a social context. |

This table outlines established animal models where CCK-4 analogues have been used to induce anxiety-like behaviors. nih.gov this compound, as a related compound, is a tool for similar investigations.

Q & A

Q. What are the optimal synthetic routes for Ac-Asp-Tyr-Met-Gly-NH2, and how can purity be validated?